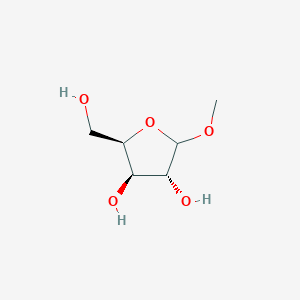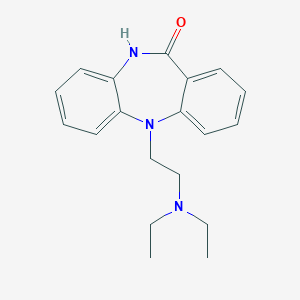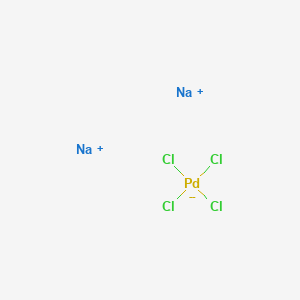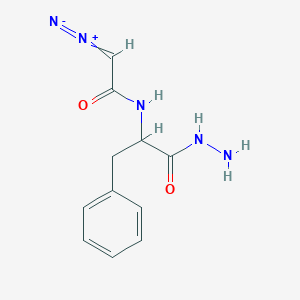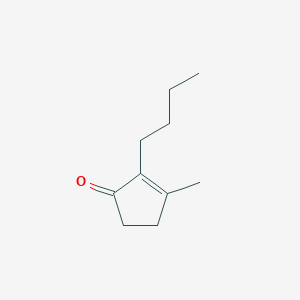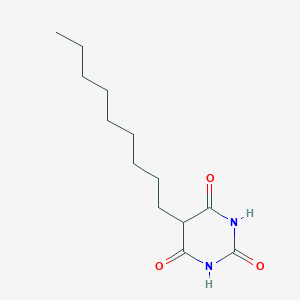
Barbituric acid, 5-nonyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barbituric acid, 5-nonyl- is a chemical compound that belongs to the family of barbiturates. This compound has been widely used in scientific research due to its ability to act as a central nervous system depressant. It is a white crystalline powder that is soluble in water and has a melting point of 240-242°C.
Wirkmechanismus
Barbituric acid, 5-nonyl- acts as a central nervous system depressant by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA). GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. By enhancing the activity of GABA, barbituric acid, 5-nonyl- reduces the activity of neurons in the brain, leading to sedation and sleep.
Biochemische Und Physiologische Effekte
Barbituric acid, 5-nonyl- has a range of biochemical and physiological effects on the body. It can cause sedation, sleep, and respiratory depression. It can also cause hypotension, bradycardia, and hypothermia. In high doses, it can lead to coma and death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using barbituric acid, 5-nonyl- in lab experiments is that it is a well-established central nervous system depressant with a known mechanism of action. This makes it a useful tool for investigating the effects of other central nervous system depressants on the brain. However, one limitation of using barbituric acid, 5-nonyl- is that it has a narrow therapeutic index, meaning that the difference between a therapeutic dose and a toxic dose is small. This can make it difficult to use in experiments that require precise dosing.
Zukünftige Richtungen
There are several future directions for research on barbituric acid, 5-nonyl-. One area of research could be the development of new barbiturate derivatives that have improved therapeutic indices and fewer side effects. Another area of research could be the investigation of the effects of barbituric acid, 5-nonyl- on different types of neurons in the brain. Finally, research could be conducted on the use of barbituric acid, 5-nonyl- in the treatment of sleep disorders and other central nervous system disorders.
Synthesemethoden
Barbituric acid, 5-nonyl- can be synthesized by reacting barbituric acid with nonyl bromide in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism and yields the desired product.
Wissenschaftliche Forschungsanwendungen
Barbituric acid, 5-nonyl- has been used extensively in scientific research as a tool to study the central nervous system. It has been used to investigate the mechanisms of action of other central nervous system depressants, such as alcohol and benzodiazepines. It has also been used to study the effects of sleep deprivation on the brain.
Eigenschaften
CAS-Nummer |
14077-86-2 |
|---|---|
Produktname |
Barbituric acid, 5-nonyl- |
Molekularformel |
C13H22N2O3 |
Molekulargewicht |
254.33 g/mol |
IUPAC-Name |
5-nonyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H22N2O3/c1-2-3-4-5-6-7-8-9-10-11(16)14-13(18)15-12(10)17/h10H,2-9H2,1H3,(H2,14,15,16,17,18) |
InChI-Schlüssel |
PDFZDDDFBSFXNI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1C(=O)NC(=O)NC1=O |
Kanonische SMILES |
CCCCCCCCCC1C(=O)NC(=O)NC1=O |
Andere CAS-Nummern |
14077-86-2 |
Synonyme |
5-Nonylbarbituric acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




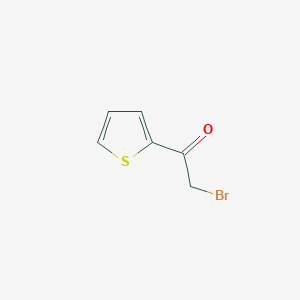
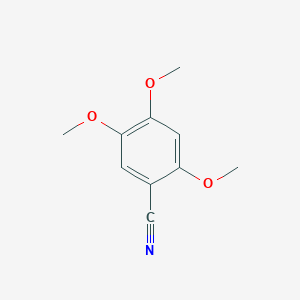
![[1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B84114.png)
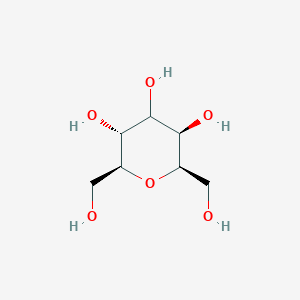
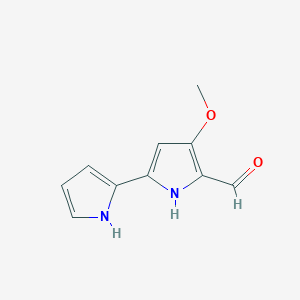
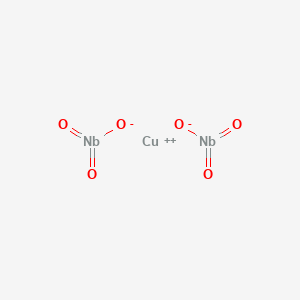
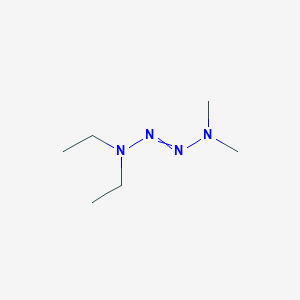
![Oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B84125.png)
